(4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid
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Overview
Description
(4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid is a chiral compound with a specific stereochemistry at the 4th carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid typically involves the use of chiral auxiliaries and protecting groups to ensure the desired stereochemistry. One common approach is to start with a chiral precursor and introduce the tert-butoxy and dimethylamino groups through a series of selective reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and protecting groups like tert-butyl to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow microreactors also enhances the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- tert-Butyl esters
Uniqueness
(4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid is unique due to its specific stereochemistry and the presence of both tert-butoxy and dimethylamino groups. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(4S)-4-(dimethylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8(12(4)5)6-7-9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUZQHXKVTYZPQ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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